ethyl 3-[[2-[[4-(N-heptoxycarbonylcarbamimidoyl)anilino]methyl]-1-methylbenzimidazole-5-carbonyl]-pyridin-2-ylamino]propanoate
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Overview
Description
The compound “ethyl 3-[[2-[[4-(N-heptoxycarbonylcarbamimidoyl)anilino]methyl]-1-methylbenzimidazole-5-carbonyl]-pyridin-2-ylamino]propanoate” is known by its chemical name ETHYL (Z)-3-(2-(((4-(N’-((HEPTYLOXY)CARBONYL)CARBAMIMIDOYL)PHENYL)AMINO)METHYL)-1-METHYL-N-(PYRIDIN-2-YL)-1H-BENZO(D)IMIDAZOLE-5-CARBOXAMIDO)PROPANOATE . This compound has a molecular formula of C35H43N7O5 and is identified by its unique chemical structure and properties .
Preparation Methods
The synthesis of ETHYL (Z)-3-(2-(((4-(N’-((HEPTYLOXY)CARBONYL)CARBAMIMIDOYL)PHENYL)AMINO)METHYL)-1-METHYL-N-(PYRIDIN-2-YL)-1H-BENZO(D)IMIDAZOLE-5-CARBOXAMIDO)PROPANOATE involves several steps. The synthetic route typically includes the following steps:
Formation of the benzimidazole core: This involves the condensation of o-phenylenediamine with a carboxylic acid derivative.
Attachment of the pyridine ring: This step involves the coupling of the benzimidazole core with a pyridine derivative.
Introduction of the heptyloxycarbonyl group: This step involves the reaction of the intermediate with heptyloxycarbonyl chloride.
Final esterification: The final step involves the esterification of the intermediate with ethyl bromoacetate under basic conditions.
Industrial production methods for this compound would involve scaling up these reactions, optimizing reaction conditions for higher yields, and ensuring purity through various purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
ETHYL (Z)-3-(2-(((4-(N’-((HEPTYLOXY)CARBONYL)CARBAMIMIDOYL)PHENYL)AMINO)METHYL)-1-METHYL-N-(PYRIDIN-2-YL)-1H-BENZO(D)IMIDAZOLE-5-CARBOXAMIDO)PROPANOATE undergoes several types of chemical reactions:
Oxidation: This compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride, resulting in the reduction of specific functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the benzimidazole and pyridine rings, using reagents like sodium hydride and alkyl halides
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
ETHYL (Z)-3-(2-(((4-(N’-((HEPTYLOXY)CARBONYL)CARBAMIMIDOYL)PHENYL)AMINO)METHYL)-1-METHYL-N-(PYRIDIN-2-YL)-1H-BENZO(D)IMIDAZOLE-5-CARBOXAMIDO)PROPANOATE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with proteins and enzymes.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in inhibiting specific enzymes or pathways involved in diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals .
Mechanism of Action
The mechanism of action of ETHYL (Z)-3-(2-(((4-(N’-((HEPTYLOXY)CARBONYL)CARBAMIMIDOYL)PHENYL)AMINO)METHYL)-1-METHYL-N-(PYRIDIN-2-YL)-1H-BENZO(D)IMIDAZOLE-5-CARBOXAMIDO)PROPANOATE involves its interaction with specific molecular targets. The compound binds to certain proteins or enzymes, inhibiting their activity and thereby affecting various biochemical pathways. For example, it may inhibit the activity of enzymes involved in cell signaling or metabolic pathways, leading to changes in cellular functions .
Comparison with Similar Compounds
ETHYL (Z)-3-(2-(((4-(N’-((HEPTYLOXY)CARBONYL)CARBAMIMIDOYL)PHENYL)AMINO)METHYL)-1-METHYL-N-(PYRIDIN-2-YL)-1H-BENZO(D)IMIDAZOLE-5-CARBOXAMIDO)PROPANOATE can be compared with similar compounds such as:
- ETHYL (Z)-3-(2-(((4-(N’-((HEXYLOXY)CARBONYL)CARBAMIMIDOYL)PHENYL)AMINO)METHYL)-1-METHYL-N-(PYRIDIN-2-YL)-1H-BENZO(D)IMIDAZOLE-5-CARBOXAMIDO)PROPANOATE
- ETHYL (Z)-3-(2-(((4-(N’-((OCTYLOXY)CARBONYL)CARBAMIMIDOYL)PHENYL)AMINO)METHYL)-1-METHYL-N-(PYRIDIN-2-YL)-1H-BENZO(D)IMIDAZOLE-5-CARBOXAMIDO)PROPANOATE
These compounds share similar structures but differ in the length of the alkoxycarbonyl chain. The uniqueness of ETHYL (Z)-3-(2-(((4-(N’-((HEPTYLOXY)CARBONYL)CARBAMIMIDOYL)PHENYL)AMINO)METHYL)-1-METHYL-N-(PYRIDIN-2-YL)-1H-BENZO(D)IMIDAZOLE-5-CARBOXAMIDO)PROPANOATE lies in its specific heptyloxycarbonyl group, which may confer distinct chemical and biological properties .
Properties
CAS No. |
1349500-09-9 |
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Molecular Formula |
C35H43N7O5 |
Molecular Weight |
641.8 g/mol |
IUPAC Name |
ethyl 3-[[2-[[4-(N-heptoxycarbonylcarbamimidoyl)anilino]methyl]-1-methylbenzimidazole-5-carbonyl]-pyridin-2-ylamino]propanoate |
InChI |
InChI=1S/C35H43N7O5/c1-4-6-7-8-11-22-47-35(45)40-33(36)25-13-16-27(17-14-25)38-24-31-39-28-23-26(15-18-29(28)41(31)3)34(44)42(21-19-32(43)46-5-2)30-12-9-10-20-37-30/h9-10,12-18,20,23,38H,4-8,11,19,21-22,24H2,1-3H3,(H2,36,40,45) |
InChI Key |
WGFIENJMSCAXOG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCOC(=O)NC(=N)C1=CC=C(C=C1)NCC2=NC3=C(N2C)C=CC(=C3)C(=O)N(CCC(=O)OCC)C4=CC=CC=N4 |
Origin of Product |
United States |
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